

# Toxicological studies and health effects of UV-328

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## Compound of Interest

Compound Name: UV-328

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## A Comprehensive Toxicological Profile of UV-328

**UV-328**, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, is a high-production-volume chemical widely utilized as a UV absorber in various materials such as plastics, coatings, and personal care products to prevent degradation from sunlight.<sup>[1][2][3]</sup> Its widespread use and potential for environmental release have led to its detection in various environmental matrices, wildlife, and humans, raising concerns about its toxicological effects.<sup>[1][4][5]</sup> Classified as a persistent, bioaccumulative, and toxic (PBT) substance, as well as very persistent and very bioaccumulative (vPvB), **UV-328** has been identified as a Substance of Very High Concern (SVHC) in the European Union and is slated for global elimination under the Stockholm Convention.<sup>[6][7][8]</sup> This guide provides an in-depth technical overview of the toxicological studies and known health effects of **UV-328**.

## Quantitative Toxicological Data

Toxicological assessments of **UV-328** have been primarily based on repeated-dose oral toxicity studies in mammalian models. The primary organs of concern identified in these studies are the liver and kidneys.<sup>[1][6][9]</sup> The substance is classified under the UN Globally Harmonized System (GHS) criteria as Specific Target Organ Toxicity, Repeated Exposure, Category 2 (STOT RE 2).<sup>[1][4]</sup>

The table below summarizes key quantitative data from pivotal repeated-dose toxicity studies.

Study Type	Species	Route	Duration	NOAEL (No Observed Adverse Effect Level)	LOAEL (Lowest Observed Adverse Effect Level)	Key Effects Observed at LOAEL
Sub-chronic Toxicity	Beagle Dog	Oral (diet)	90 days	< 10 mg/kg bw/day	10 mg/kg bw/day	Liver and kidney toxicity.[1]
Sub-chronic Toxicity	Rat	Oral (gavage)	90 days	Not specified	Not specified	Liver and kidney toxicity, leading to STOT RE 2 classification.[9]
Sub-acute Toxicity	Rat	Oral (gavage)	49 days	Not specified	Not specified	Toxicity in several organs, particularly liver and kidneys.[9]

# Experimental Protocols for Key Toxicological Studies

Detailed methodologies are crucial for the interpretation and replication of toxicological findings. The following sections describe the protocols for the key studies that form the basis of the regulatory classification of **UV-328**.

## 1. 90-Day Sub-chronic Oral Toxicity Study in Beagle Dogs

- Objective: To evaluate the potential toxicity of **UV-328** following repeated oral administration in a non-rodent species for 90 days.
- Test Guideline: The study protocol was similar to OECD Test Guideline 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodent Species).[\[1\]](#)
- Test Substance: **UV-328** (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol).
- Animal Model: Beagle dogs.
- Administration Route: The test substance was administered via the diet.[\[1\]](#)
- Dosage: Multiple dose levels were used, including a control group. The specific dose levels leading to the NOAEL and LOAEL were reported as <10 mg/kg bw/day and 10 mg/kg bw/day, respectively.[\[1\]](#)
- Duration: 90 consecutive days.
- Endpoints Evaluated:
  - Clinical Observations: Daily checks for signs of toxicity.
  - Body Weight and Food Consumption: Measured weekly.
  - Hematology and Clinical Chemistry: Blood samples collected at specified intervals to assess effects on blood cells and organ function.
  - Urinalysis: Conducted to assess kidney function.
  - Gross Pathology: Macroscopic examination of organs and tissues at necropsy.
  - Organ Weights: Key organs were weighed.
  - Histopathology: Microscopic examination of a comprehensive set of organs and tissues, with a focus on target organs like the liver and kidneys.

## 2. 49-Day and 90-Day Sub-acute/Sub-chronic Oral Toxicity Studies in Rats

- Objective: To determine the toxicity of **UV-328** in a rodent model following repeated oral administration over 49 and 90 days.
- Test Guideline: The studies were based on protocols similar to OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) and OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).
- Test Substance: **UV-328**.
- Animal Model: Rats.
- Administration Route: Oral gavage.[9]
- Duration: Two separate studies were conducted for 49 and 90 days.[9]
- Endpoints Evaluated: The endpoints were consistent with standard repeated-dose toxicity studies and included clinical observations, body weight changes, food/water consumption, hematology, clinical chemistry, gross pathology, organ weights, and detailed histopathology of target organs. The results confirmed toxicity in several organs, with the liver and kidneys being the primary targets.[9]

## Health Effects and Mechanisms of Toxicity

### Liver and Kidney Toxicity

The most consistently observed health effects in animal studies are toxicity to the liver and kidneys.[1][6] Repeated oral exposure has been shown to cause adverse effects such as necrosis and proliferation of bile duct epithelia in the liver and tubular necrosis in the kidneys.[10] In fish, chronic exposure to **UV-328** led to increased oxidative stress in the liver.[11]

### Endocrine Disruption

Beyond organ-specific toxicity, **UV-328** is recognized as an endocrine-disrupting chemical (EDC).[7][10][12] Its mechanisms of endocrine disruption include:

- Anti-androgenic Effects: Studies have shown that metabolic activation of **UV-328** can lead to anti-androgenic activity, which could potentially interfere with sex differentiation in animals.[10][11]

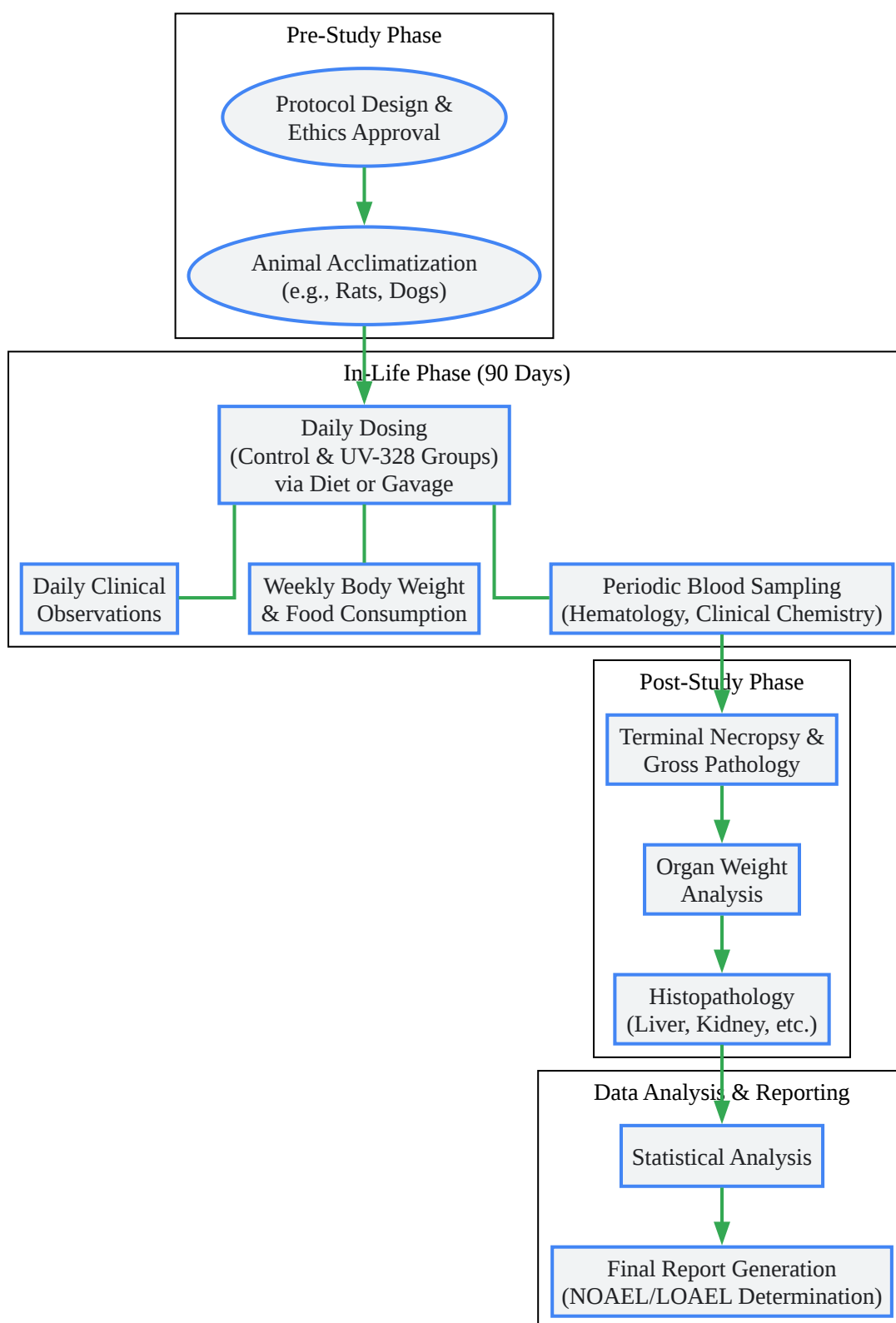
- Estrogen Receptor Antagonism: Recent research has demonstrated that **UV-328** can act as an antagonist for the human estrogen receptor beta (ER $\beta$ ).[\[10\]](#)[\[12\]](#)

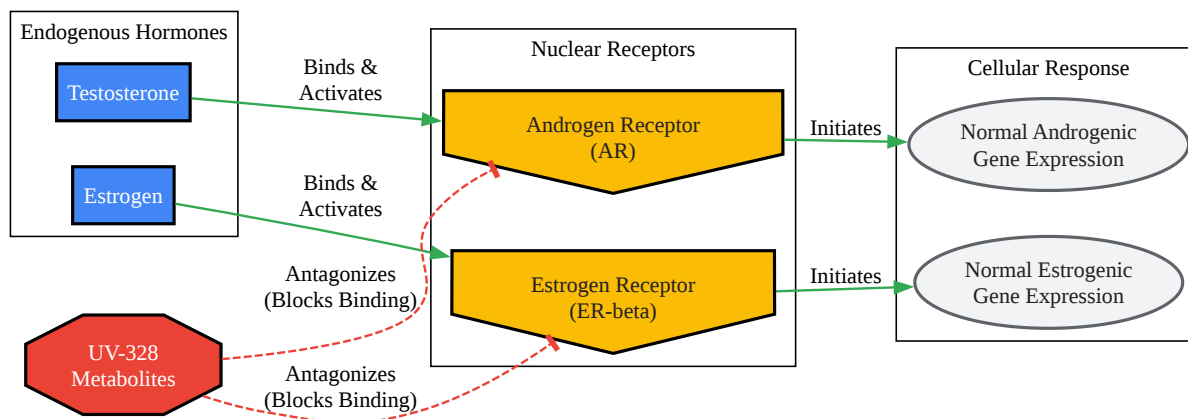
Disruption of the endocrine system can have wide-ranging consequences, including impacts on reproductive function, development, and metabolism.[\[10\]](#)[\[11\]](#)

## Visualizations: Workflows and Signaling Pathways

### Experimental Workflow for a 90-Day Oral Toxicity Study

The following diagram illustrates a typical workflow for a 90-day repeated-dose oral toxicity study, as conducted for **UV-328**.





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